2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20260051
InChI: InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3
SMILES:
Molecular Formula: C16H23BO4
Molecular Weight: 290.2 g/mol

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20260051

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
IUPAC Name 2-[2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)8-7-12-9-13(18-5)11-14(10-12)19-6/h7-11H,1-6H3
Standard InChI Key NTOQJUAKAYKAPE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3,2-dioxaborolane core, where boron is coordinated by two oxygen atoms from a pinacol-derived diol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). An (E)-configured vinyl group bridges the boron atom to a 3,5-dimethoxyphenyl aromatic system . This arrangement is critical for its reactivity, as the boron center remains electrophilic while the conjugated vinyl group stabilizes transition states during cross-coupling reactions.

The IUPAC name, 2-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its stereochemistry and substituent positions . The (E)-configuration of the vinyl group is confirmed by its InChIKey (NTOQJUAKAYKAPE-BQYQJAHWSA-N), which encodes stereochemical details .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₆H₂₃BO₄
Molecular Weight290.2 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC(=C2)OC)OC
Boiling PointNot reported
SolubilitySoluble in dichloromethane, THF

Synthesis and Manufacturing

Synthetic Routes

A validated synthesis involves a three-step sequence starting from dichloromethane, as documented in Organic Syntheses (2019) :

  • Hydroboration: Dichloromethane reacts with boron trichloride (BCl₃) in the presence of a Lewis acid to form (dichloromethyl)boronic acid.

  • Esterification: The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, yielding 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Substitution: A palladium-catalyzed coupling introduces the 3,5-dimethoxyphenylvinyl group via a Stille or Suzuki-Miyaura reaction.

Key reaction conditions include:

  • Temperature: 0–25°C for hydroboration, room temperature for esterification .

  • Catalysts: Palladium(II) acetate for cross-coupling .

  • Yield: 67–72% over three steps .

Optimization Strategies

Recent advances focus on replacing dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) and employing flow chemistry to enhance reproducibility . The use of magnesium sulfate as a drying agent during esterification minimizes side reactions, improving purity to >95% .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boron center reacts with aryl halides (e.g., bromobenzene) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl structures. A representative reaction is:

Ar–B(pin)+Ar’–XPd0, baseAr–Ar’+Byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd}^{0}\text{, base}} \text{Ar–Ar'} + \text{Byproducts}

where X = Br, I, or OTf. The 3,5-dimethoxyphenyl group enhances electron density at the boron center, accelerating transmetalation steps.

Cyclopropanation Reactions

In a specialized application, the compound participates in Simmons-Smith-type cyclopropanations. When treated with diiodomethane and zinc, it generates borocyclopropanes, which are valuable intermediates in natural product synthesis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.98 (t, J = 2.4 Hz, 1H, aromatic), 6.63 (d, J = 16 Hz, 1H, vinyl), 6.52 (d, J = 16 Hz, 1H, vinyl), 3.85 (s, 6H, OCH₃), 1.28 (s, 12H, CH₃) .

  • ¹³C NMR: δ 161.2 (OCH₃), 138.5 (vinyl), 105.1 (aromatic), 83.5 (B–O), 25.1 (CH₃) .

Mass Spectrometry

  • ESI-MS: m/z 291.2 [M+H]⁺, consistent with the molecular weight of 290.2 g/mol .

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